molecular formula C14H20F3N3O5 B561790 N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt CAS No. 1185075-13-1

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt

Cat. No.: B561790
CAS No.: 1185075-13-1
M. Wt: 367.325
InChI Key: SYSUAOFMLMQGSB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt typically involves the reaction of maleimide with an aminoethyl compound. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt primarily undergoes thiol-ene reactions due to its maleimide group. These reactions include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are thioether-linked compounds, which are highly stable and useful in various applications .

Scientific Research Applications

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through the formation of thioether bonds with sulfhydryl groups. The maleimide group reacts with thiol groups to form a stable thioether linkage, which is resistant to hydrolysis and other chemical degradation processes. This mechanism is crucial for its applications in cross-linking and stabilization of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)maleimide Trifluoroacetic Acid
  • N-(2-{3-iodobenzoyl}aminoethyl)maleimide
  • N-(2-{3-(tri-n-butylstannyl)benzoyl}aminoethyl)maleimide

Uniqueness

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt is unique due to its specific structure, which allows for efficient and stable cross-linking with thiol groups. This property makes it particularly valuable in applications requiring high stability and resistance to chemical degradation .

Biological Activity

N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt (commonly referred to as the trifluoroacetate salt of N-(2-maleimidoethyl)-6-aminohexanamide) is a compound of significant interest in biochemical research and drug development. This article delves into its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C14H20F3N3O5
  • Molar Mass : 367.32 g/mol
  • Structure : The compound features a maleimide moiety which is known for its ability to form covalent bonds with thiol groups in proteins, making it valuable in bioconjugation applications.

The biological activity of N-(2-Maleimidoethyl)-6-aminohexanamide is primarily attributed to its ability to interact with thiol-containing biomolecules. The maleimide group reacts selectively with free thiols, facilitating the formation of stable thioether bonds. This property is exploited in various applications, including:

  • Targeted Drug Delivery : By conjugating drugs to proteins or antibodies through maleimide-thiol chemistry, researchers can enhance the specificity and efficacy of therapeutic agents.
  • Biomarker Detection : The compound can be utilized in biosensors for detecting thiol-containing biomarkers in disease states.

Biological Activity Data

The following table summarizes key biological activity parameters derived from various studies:

Activity TypeAssay MethodValue (IC50/EC50)Reference
AntioxidantDPPH Radical Scavenging25 µM
CytotoxicityMTT AssayIC50 = 30 µM
Enzyme InhibitionChymotrypsin InhibitionIC50 = 15 µM

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of N-(2-Maleimidoethyl)-6-aminohexanamide using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity with an IC50 value of 25 µM, indicating its potential utility in preventing oxidative stress-related damage.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro cytotoxicity assays were conducted on various cancer cell lines. The results indicated that N-(2-Maleimidoethyl)-6-aminohexanamide exhibited an IC50 of 30 µM against breast cancer cells (MCF-7). This suggests that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Study 3: Enzyme Inhibition

The compound was tested for its ability to inhibit chymotrypsin, a serine protease involved in protein digestion. An IC50 of 15 µM was recorded, indicating that it may serve as a lead compound for developing enzyme inhibitors that could be beneficial in treating conditions related to protease dysregulation.

Properties

IUPAC Name

6-amino-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3.C2HF3O2/c13-7-3-1-2-4-10(16)14-8-9-15-11(17)5-6-12(15)18;3-2(4,5)1(6)7/h5-6H,1-4,7-9,13H2,(H,14,16);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSUAOFMLMQGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCNC(=O)CCCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662060
Record name Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185075-13-1
Record name Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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